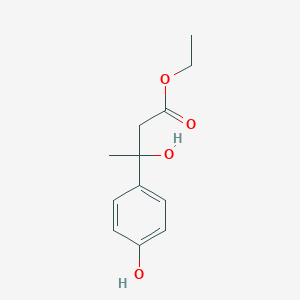
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate is a chemical compound belonging to the class of organic compounds known as hydroxycinnamic acid esters. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a phenyl ring and a butanoate ester group. It is a derivative of cinnamic acid and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-hydroxy-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydroxylation Reaction: Another method involves the hydroxylation of ethyl cinnamate using a suitable oxidizing agent like osmium tetroxide (OsO4) to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the hydroxyl groups into other functional groups.
Substitution: Substitution reactions can introduce different substituents at the phenyl ring or the butanoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced derivatives.
Substitution Products: Halogenated compounds, nitro compounds, and other substituted derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in studies related to enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: It is employed in the production of fragrances, flavors, and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the Nrf2 pathway, which are crucial in regulating inflammation and oxidative stress.
Comparison with Similar Compounds
Ethyl ferulate
Ethyl caffeate
Ethyl p-coumarate
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,13,15H,3,8H2,1-2H3 |
InChI Key |
LHNULGDVHYAMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















